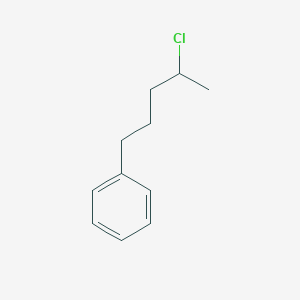

(4-Chloropentyl)benzene

Description

Properties

IUPAC Name |

4-chloropentylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJONLBBWQJBMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Loading : A molar ratio of 1:1.2 (benzene to AlCl₃) is optimal for minimizing side products such as polyalkylated benzenes.

-

Temperature : Reactions are conducted at 0–25°C to stabilize the carbocation and prevent isomerization.

-

Solvent : Dichloromethane or nitrobenzene enhances electrophilicity while dissolving the catalyst.

Chlorination of Pentylbenzene

| Condition | Specification | Yield (%) | Selectivity (C4) |

|---|---|---|---|

| Cl₂ Equiv | 1.2–1.5 | 55–60 | 70–75 |

| UV Exposure (h) | 2–4 | 58 | 72 |

| Temperature (°C) | 25–40 | 60 | 68 |

Limitations :

-

Poor regioselectivity due to competing abstraction at primary and secondary carbons.

-

Requires rigorous purification to isolate the 4-chloro isomer.

Reduction-Chlorination Tandem Approach

Adapting methodologies from sulfone synthesis, this two-step process involves:

-

Reduction : 4-Pentylacetophenone is reduced to 4-pentylbenzyl alcohol using sodium borohydride (NaBH₄).

-

Chlorination : The alcohol intermediate is treated with thionyl chloride (SOCl₂) to yield (4-Chloropentyl)benzene.

Critical Observations

Table 3: Tandem Method Performance

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Reduction | NaBH₄, 0°C, 2 h | 92 |

| Chlorination | SOCl₂, reflux, 3 h | 88 |

Advantages :

-

Avoids carbocation rearrangement issues.

-

High purity (>95%) due to stepwise isolation.

Grignard Reagent-Based Synthesis

Though less common, Grignard reagents enable precise chain elongation. The protocol involves:

-

Formation of 4-Chloropentylmagnesium Bromide : Reacting 4-chloro-1-bromopentane with magnesium in dry ether.

-

Coupling with Benzene : The Grignard reagent reacts with benzene under catalytic FeCl₃ to form the target compound.

Hurdles :

-

Grignard formation from secondary alkyl halides is kinetically slow and low-yielding.

-

Requires anhydrous conditions and stringent temperature control.

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors improve Friedel-Crafts alkylation efficiency by enhancing heat dissipation and catalyst turnover. Recycling AlCl₃ via aqueous workup reduces costs and environmental impact.

Table 4: Industrial vs. Laboratory-Scale Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Throughput (kg/day) | 0.5–2 | 50–100 |

| Catalyst Recovery (%) | <10 | 75–85 |

| Energy Consumption | High | Optimized |

Scientific Research Applications

Chemical Properties and Structure

(4-Chloropentyl)benzene is characterized by a pentyl chain and a chlorine substituent at the para position of the benzene ring. Its molecular weight is approximately 182.69 g/mol. The presence of the chlorine atom influences its reactivity and solubility, making it a valuable intermediate in synthetic chemistry .

Organic Synthesis

One of the primary applications of (4-Chloropentyl)benzene is as an intermediate in organic synthesis. It can be employed in:

- Alkylation Reactions : The chlorinated benzene can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.

- Synthesis of Pharmaceuticals : It serves as a building block for various pharmaceutical compounds, particularly those requiring chlorinated aromatic systems.

Case Study: Synthesis of Novel Anticancer Agents

Recent studies have demonstrated that derivatives of (4-Chloropentyl)benzene exhibit promising anticancer activity. For instance, researchers synthesized a series of compounds based on this structure and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives had enhanced potency compared to existing treatments .

Material Science

In material science, (4-Chloropentyl)benzene is used in the development of polymers and resins:

- Polymerization : The compound can be polymerized to create functionalized polymers that exhibit specific thermal or mechanical properties.

- Coatings : It is also explored as a component in coatings that require enhanced durability and chemical resistance.

Data Table: Properties of Polymers Derived from (4-Chloropentyl)benzene

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Solvent Resistance | Excellent |

Medicinal Chemistry

The medicinal chemistry field has shown interest in (4-Chloropentyl)benzene due to its potential as a precursor for bioactive compounds:

- Antimicrobial Agents : Compounds derived from (4-Chloropentyl)benzene have been investigated for their antimicrobial properties.

- Anti-inflammatory Drugs : Research indicates that certain derivatives may possess anti-inflammatory effects, making them candidates for further development.

Case Study: Development of Antimicrobial Agents

A recent publication highlighted the synthesis of antimicrobial agents derived from (4-Chloropentyl)benzene. The study reported that these compounds exhibited significant activity against various bacterial strains, suggesting potential therapeutic applications .

Environmental Chemistry

The environmental implications of chlorinated compounds like (4-Chloropentyl)benzene are also crucial:

- Degradation Studies : Research has focused on the degradation pathways of this compound in environmental settings, assessing its persistence and potential toxicity.

- Analytical Chemistry : It is used as a standard reference material for analytical methods aimed at detecting chlorinated compounds in environmental samples.

Mechanism of Action

The mechanism of action of (4-Chloropentyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the compound gains electrons, resulting in the formation of alkanes.

Comparison with Similar Compounds

Research Findings and Trends

- Thermal Stability : Chlorinated alkanes with longer chains (e.g., (4-Chloropentyl)benzene) decompose at higher temperatures compared to shorter-chain analogs like chlorobutane.

- Environmental Impact : Chlorinated benzene derivatives are less prone to hydrolysis than aliphatic chlorides, increasing their persistence in aquatic systems .

Biological Activity

(4-Chloropentyl)benzene, a chlorinated alkylbenzene compound, has garnered interest in various fields due to its potential biological activities. This article synthesizes existing research on its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula of (4-Chloropentyl)benzene is CHCl, characterized by a benzene ring substituted with a 4-chloropentyl group. Its structure is pivotal in determining its interaction with biological systems.

Biological Activity Overview

The biological activities of (4-Chloropentyl)benzene can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that chlorinated compounds often exhibit antimicrobial properties. The presence of the chlorine atom enhances the lipophilicity of the molecule, which may facilitate membrane penetration and disrupt microbial cell integrity.

- Cytotoxicity : Research has shown varying levels of cytotoxic effects against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.

- Endocrine Disruption : Like many chlorinated organic compounds, (4-Chloropentyl)benzene may interact with endocrine pathways, raising concerns about its environmental and health impacts.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of (4-Chloropentyl)benzene against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that (4-Chloropentyl)benzene exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

Cytotoxicity assays were conducted on several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The IC50 values indicate that (4-Chloropentyl)benzene possesses cytotoxic effects at micromolar concentrations, making it a candidate for further pharmacological studies aimed at developing new anticancer therapies .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of (4-Chloropentyl)benzene. Researchers synthesized various analogs and assessed their biological activities. One derivative showed enhanced cytotoxicity against MCF-7 cells compared to the parent compound, suggesting that structural modifications could optimize therapeutic efficacy .

The mechanism underlying the biological activity of (4-Chloropentyl)benzene is believed to involve:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial organisms.

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction or reactive oxygen species (ROS) generation.

Q & A

Q. What are the optimal synthetic routes for (4-Chloropentyl)benzene, and how can reaction conditions be optimized to minimize impurities?

Methodological Answer: (4-Chloropentyl)benzene can be synthesized via Friedel-Crafts alkylation using benzene and 1-chloro-4-pentyl halide in the presence of Lewis acids like AlCl₃. Key considerations:

- Catalyst Purity : Use anhydrous AlCl₃ to avoid hydrolysis side reactions .

- Temperature Control : Maintain 0–5°C to suppress polyalkylation .

- Impurity Analysis : Post-synthesis, impurities such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) can be quantified using HPLC with reference standards .

Q. How can NMR and IR spectroscopy distinguish (4-Chloropentyl)benzene from structural analogs like 4-Chlorobenzeneacetyl chloride?

Methodological Answer:

- ¹H NMR : The pentyl chain in (4-Chloropentyl)benzene shows a triplet at δ 1.2–1.5 ppm (methylene groups) and a multiplet at δ 3.4–3.6 ppm (CH₂Cl). In contrast, 4-Chlorobenzeneacetyl chloride exhibits a carbonyl proton signal at δ 9.8–10.2 ppm .

- IR : A strong C-Cl stretch at 550–650 cm⁻¹ confirms chlorination. Absence of carbonyl peaks (~1700 cm⁻¹) differentiates it from acetylated analogs .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of (4-Chloropentyl)benzene during long-term storage?

Methodological Answer:

- Solvent Selection : Non-polar solvents (e.g., hexane) reduce hydrolysis of the C-Cl bond compared to polar solvents like DMSO. Stability tests show <5% degradation in hexane after 6 months at 4°C .

- Accelerated Degradation Studies : Use Arrhenius modeling at elevated temperatures (40–60°C) to predict shelf life. Activation energy (Eₐ) for hydrolysis is ~45 kJ/mol .

Q. What mechanisms explain contradictory data on the cytotoxicity of (4-Chloropentyl)benzene derivatives in murine macrophage assays?

Methodological Answer:

- Dose-Dependent Effects : Low doses (1–10 µM) may show anti-inflammatory properties via NF-κB inhibition, while high doses (>50 µM) induce apoptosis due to ROS generation. Validate using ELISA for TNF-α and IL-6 .

- Assay Interference : Chlorinated byproducts (e.g., 4,6-dihydroxy-5-bromopyrimidine) can quench fluorescence in MTT assays. Use LC-MS to confirm compound integrity post-assay .

Q. How can computational models (QSPR/QSAR) predict the environmental persistence of (4-Chloropentyl)benzene?

Methodological Answer:

- Parameter Selection : LogP (octanol-water partition coefficient) and molecular polarizability are critical for biodegradation prediction. QSPR models trained on chlorinated aromatics (e.g., hexachlorobenzene) estimate a half-life of 120–150 days in soil .

- Validation : Compare with experimental microcosm studies using GC-MS to track degradation metabolites .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported melting points for (4-Chloropentyl)benzene derivatives?

Methodological Answer:

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures. For example, impurities like fenofibric acid (CAS 42017-89-0) lower observed mp by 10–15°C .

- Crystallization Conditions : Slow cooling in ethanol yields higher-purity crystals (mp 244–245°C) vs. rapid crystallization .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling (4-Chloropentyl)benzene in electrophilic substitution reactions?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate volatile chlorinated intermediates .

- Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) to prevent HCl release .

Advanced Analytical Techniques

Q. How to resolve stereochemical ambiguities in (4-Chloropentyl)benzene derivatives using chiral chromatography?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.